
N2-benzyl-9H-purine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-benzyl-9H-purine-2,6-diamine is a useful research compound. Its molecular formula is C12H12N6 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity:
N2-benzyl-9H-purine-2,6-diamine and its derivatives have been investigated for their ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. Inhibition of this enzyme can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy. Research indicates that compounds in this class can serve as ATP competitive inhibitors of topoisomerase II, thus blocking the enzyme's activity without inducing significant toxicity in normal cells .
Proliferative Diseases:
The use of purine derivatives like this compound is being explored for treating various proliferative diseases. These include cancers such as breast, prostate, and colorectal cancers. The compounds have been shown to enhance radiosensitivity in tumors that are typically resistant to radiation therapy . Their ability to interfere with cellular mechanisms involved in tumor growth positions them as valuable agents in oncology.
Anticonvulsant Properties
Research has demonstrated that derivatives of this compound exhibit anticonvulsant activity. A study focused on 9-alkyl-6-substituted purines indicated that compounds with a benzyl substituent at the 9-position showed significant efficacy against maximal electroshock-induced seizures in animal models. This suggests potential therapeutic applications in managing epilepsy and other seizure disorders .
Metabolic Disorders
Recent studies have highlighted the role of this compound derivatives in modulating metabolic pathways. Specifically, they have been linked to the inhibition of inositol hexakisphosphate kinase, which plays a role in obesity and type 2 diabetes. By influencing the inositol pyrophosphate pathways, these compounds may offer new avenues for treating metabolic disorders.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be informative:
Compound Name | Structure Type | Unique Features |
---|---|---|
N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine | Purine derivative | Potent inhibitor of inositol hexakisphosphate kinase; anti-obesity effects |
2-Amino-9H-purine | Simple purine | Lacks benzyl substitution; less complex |
2,6-Diaminopurine | Basic purine derivative | No benzyl group; simpler structure |
N-Benzyl-9H-purin-6-amine | Related purine derivative | Similar but lacks amino group at position 2 |
This table illustrates how this compound stands out due to its dual amino functionality combined with the benzyl group, enhancing its biological interactions compared to simpler analogs.
特性
分子式 |
C12H12N6 |
---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
2-N-benzyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C12H12N6/c13-10-9-11(16-7-15-9)18-12(17-10)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,13,14,15,16,17,18) |
InChIキー |
PCRHXLPZZNPXMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=NC(=C3C(=N2)N=CN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。